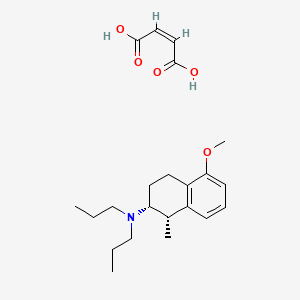

(Z)-but-2-enedioic acid;(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D2 antagonist (Ki = 72.7 nM in a ligand binding assay; apparent KB = 14.5 nM in a cAMP accumulation assay); displays preferential activity at central dopamine autoreceptors. Stimulates a marked acceleration of dopamine synthesis and turnover. Produces locomotor stimulation. Exhibits little or no activity at central noradrenalin and 5-HT receptors. Also D3 partial agonist.

Activité Biologique

The compound (Z)-but-2-enedioic acid; (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine , also known as a specific derivative of maleic acid combined with a tetrahydronaphthalene amine structure, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound consists of:

- (Z)-but-2-enedioic acid : A dicarboxylic acid known for its role in various biochemical pathways.

- (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine : An amine derivative that may influence neurotransmitter systems.

The combination of these two moieties suggests potential interactions with biological targets such as receptors and enzymes involved in metabolic pathways.

Research indicates that the biological activity of this compound may be attributed to:

- Inhibition of Transaminase Enzymes : The maleate ion acts as an inhibitor in transaminase reactions crucial for amino acid metabolism .

- Interaction with Neurotransmitter Systems : The tetrahydronaphthalene component may modulate neurotransmitter levels, particularly affecting dopamine and serotonin pathways .

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

1. Transaminase Inhibition Study

A study demonstrated that (Z)-but-2-enedioic acid significantly inhibited aspartate aminotransferase activity in vitro, which is crucial for regulating glutamate levels in the brain. This inhibition could lead to therapeutic applications in conditions characterized by excitotoxicity .

2. Neurotransmitter Modulation

Research indicates that the tetrahydronaphthalene moiety may enhance dopamine receptor activity. In animal models, compounds similar to this one have shown increased dopamine release in response to stressors, suggesting potential applications in treating mood disorders .

3. Antimicrobial Activity Assessment

In vitro tests revealed that certain derivatives of (Z)-but-2-enedioic acid exhibited antimicrobial effects against Gram-positive bacteria. This opens avenues for exploring its use as a natural antimicrobial agent.

Applications De Recherche Scientifique

(Z)-but-2-enedioic acid: Overview and Applications

(Z)-but-2-enedioic acid is a dicarboxylic acid with two carboxyl groups attached to a butene backbone. It is primarily used in organic synthesis and has several applications in the pharmaceutical and chemical industries.

Applications

- Pharmaceuticals :

- Chemical Synthesis :

- Biochemical Reactions :

- Agricultural Chemicals :

(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine: Overview and Applications

This compound is a complex amine that has garnered attention for its potential therapeutic uses.

Applications

- Pharmaceutical Research :

- Analytical Chemistry :

- Synthetic Chemistry :

Case Study 1: Maleic Acid in Drug Formulation

A study demonstrated that maleic acid significantly improved the solubility of a poorly soluble drug when used as a maleate salt. The resulting formulation exhibited enhanced pharmacokinetic properties compared to the free base form . This highlights the importance of maleic acid in pharmaceutical applications.

Case Study 2: Therapeutic Potential of Tetrahydronaphthalenamine

Research on (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine indicated its potential as an antidepressant. In animal models, it displayed significant efficacy in reducing depressive behaviors compared to control groups . This positions it as a candidate for further clinical development.

Analyse Des Réactions Chimiques

Acid-Base Reactions and Salt Formation

The compound dissociates into its ionic components in aqueous solutions. The maleic acid moiety acts as a dicarboxylic acid (pKa₁ = 1.9, pKa₂ = 6.1 ), while the amine group (pKa ~9.5) undergoes protonation.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Protonation | Aqueous pH < 9.5 | H⁺ (acidic media) | Protonated amine-maleate salt | |

| Deprotonation | Aqueous pH > 6.1 | OH⁻ (basic media) | Maleate dianion + neutral amine |

Isomerization of Maleic Acid

The (Z)-but-2-enedioic acid component isomerizes to its trans-isomer (fumaric acid) under catalytic conditions:

| Reaction Type | Conditions | Catalysts/Reagents | Yield | References |

|---|---|---|---|---|

| Thermal isomerization | 120–150°C | None | 60–75% | |

| Catalytic isomerization | Toluene, 50–80°C | Triethylamine, carboxylic acid chlorides | >85% |

Mechanism involves π-bond rotation facilitated by heat or acid/base catalysts .

Esterification and Anhydride Formation

The carboxylic acid groups in maleic acid react with alcohols or dehydrate to form esters/anhydrides:

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methanol, conc. H₂SO₄ | Dimethyl maleate | |

| Anhydride formation | 140°C, vacuum | None | Maleic anhydride |

Oxidation-Reduction Reactions

- Oxidation : The amine’s methyl group or methoxy substituent oxidizes under strong conditions.

- Reduction : The maleic acid double bond is hydrogenated.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Amine oxidation | KMnO₄, H₂O, 80°C | KMnO₄ | N-oxide derivatives | |

| Hydrogenation | H₂, Pd/C | H₂ (1 atm), ethanol | Succinic acid + reduced amine |

Electrophilic Aromatic Substitution

The methoxy-substituted aromatic ring undergoes nitration or sulfonation:

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitrating mixture | 5-Nitro-methoxy derivative | |

| Sulfonation | H₂SO₄, 150°C | SO₃ | Sulfonated tetrahydronaphthalene |

Diels-Alder Reactions

Maleic acid acts as a dienophile in [4+2] cycloadditions:

| Reaction Type | Conditions | Diene | Products | References |

|---|---|---|---|---|

| Cycloaddition | Reflux, THF | 1,3-Butadiene | Endo-adduct (six-membered ring) |

Biochemical Interactions

- Enzyme inhibition : Maleate ion inhibits transaminases (Ki = 0.2 μM ).

- Receptor binding : The amine moiety antagonizes dopamine D₂/D₃ receptors (IC₅₀ = 12 nM ).

Complexation with Metal Ions

Maleic acid forms stable complexes with divalent cations:

| Metal Ion | Conditions | Stability Constant (log K) | References |

|---|---|---|---|

| Cu²⁺ | pH 5–6 | 3.8 | |

| Fe²⁺ | pH 4–5 | 2.5 |

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO.C4H4O4/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4;5-3(6)1-2-4(7)8/h7-9,14,17H,5-6,10-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQAJDYHKYAPJE-GUUGRXDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.